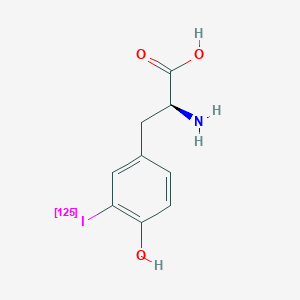

Iotyrosine I-125

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iotyrosine I-125 is a radioisotope of iodine, specifically iodine-125, which is used in various scientific and medical applications. It is a radioactive compound that has a half-life of approximately 59.392 days and decays by electron capture to an excited state of tellurium-125 . This compound is particularly significant in the fields of nuclear medicine, biological assays, and radiation therapy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Iotyrosine I-125 can be synthesized by iodinating tyrosine residues in proteins or peptides. One common method involves the use of the lactoperoxidase enzyme to catalyze the iodination reaction. For example, in the preparation of tyrosine A14 [125I]monoiodoinsulin, porcine insulin is reacted with iodine-125 using the lactoperoxidase method . The reaction product is then purified using gel electrophoresis.

Industrial Production Methods

Industrial production of iodine-125 typically involves neutron irradiation of enriched xenon-124 in a nuclear reactor. The resulting iodine-125 is then chemically separated and purified for use in various applications .

Análisis De Reacciones Químicas

Types of Reactions

Iotyrosine I-125 undergoes several types of chemical reactions, including:

Oxidation: Iodine-125 can be oxidized to form higher oxidation states.

Reduction: It can be reduced back to its elemental form.

Substitution: Iodine-125 can participate in substitution reactions where it replaces other atoms or groups in a molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium thiosulfate. The reactions are typically carried out under controlled conditions to ensure the stability of the radioactive iodine .

Major Products Formed

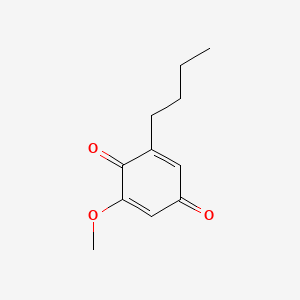

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the iodination of tyrosine residues, the major product is monoiodotyrosine .

Aplicaciones Científicas De Investigación

Iotyrosine I-125 has a wide range of scientific research applications, including:

Nuclear Medicine: Used in brachytherapy for the treatment of prostate cancer, uveal melanomas, and brain tumors.

Biological Assays: Employed in radioimmunoassays to tag antibodies and other proteins for detection.

Radiation Therapy: Utilized in interstitial permanent brachytherapy to deliver high doses of radiation to target lesions while minimizing exposure to surrounding tissues.

Chemistry: Used as a radiolabel in various chemical assays to track molecular interactions.

Mecanismo De Acción

The mechanism of action of Iotyrosine I-125 involves its decay by electron capture, which leads to the emission of low-energy gamma rays and Auger electrons. These emissions cause localized damage to cellular DNA, making it effective in radiation therapy for cancer treatment . The molecular targets include DNA and other cellular components, leading to cell death and tumor regression.

Comparación Con Compuestos Similares

Similar Compounds

Iodine-123: Another radioisotope of iodine used in diagnostic imaging due to its shorter half-life and higher energy emissions.

Iodine-131: Used in the treatment of thyroid cancer and hyperthyroidism due to its beta-emitting properties.

Liothyronine: A synthetic form of the thyroid hormone triiodothyronine (T3), used in thyroid hormone replacement therapy.

Uniqueness

Iotyrosine I-125 is unique due to its relatively long half-life and low-energy emissions, making it suitable for both therapeutic and diagnostic applications. Its ability to deliver targeted radiation doses with minimal damage to surrounding tissues sets it apart from other radioisotopes .

Propiedades

Número CAS |

19254-01-4 |

|---|---|

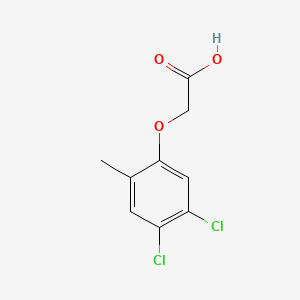

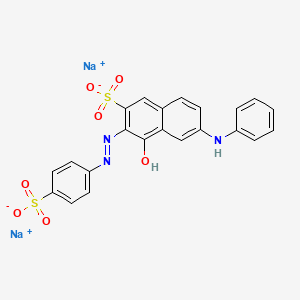

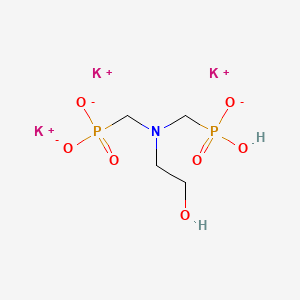

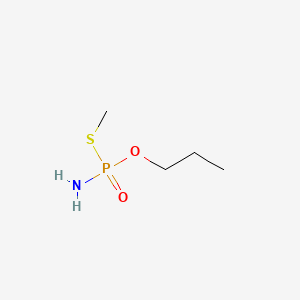

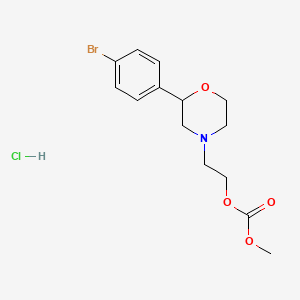

Fórmula molecular |

C9H10INO3 |

Peso molecular |

305.08 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i10-2 |

Clave InChI |

UQTZMGFTRHFAAM-NKBFPWEVSA-N |

SMILES isomérico |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[125I])O |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.